molecular formula C20H16N4O4S B2673123 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1223819-07-5

2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2673123
CAS No.: 1223819-07-5
M. Wt: 408.43
InChI Key: HRQNUUCBXAZKFN-UHFFFAOYSA-N
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Description

2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Construction of the Pyrazolo[1,5-a]pyrazine Core: This involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by cyclization.

    Attachment of the Thiophen-2-ylmethyl Group: This step usually involves nucleophilic substitution reactions where the thiophen-2-ylmethyl group is introduced using thiophen-2-ylmethyl halides or similar reagents.

    Final Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrazine core, potentially leading to the formation of dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thiophen-2-ylmethyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydropyrazine derivatives.

    Substitution Products: Various substituted acetamides and thiophen-2-ylmethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazine: Lacks the thiophen-2-ylmethyl group.

    N-(thiophen-2-ylmethyl)acetamide: Lacks the benzo[d][1,3]dioxole and pyrazolo[1,5-a]pyrazine moieties.

Uniqueness

The uniqueness of 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions and applications compared to its individual components or simpler analogs.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c25-19(21-10-14-2-1-7-29-14)11-23-5-6-24-16(20(23)26)9-15(22-24)13-3-4-17-18(8-13)28-12-27-17/h1-9H,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQNUUCBXAZKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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